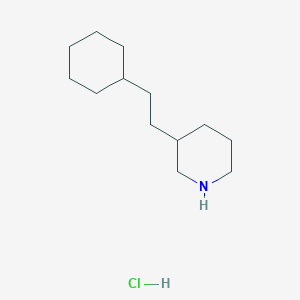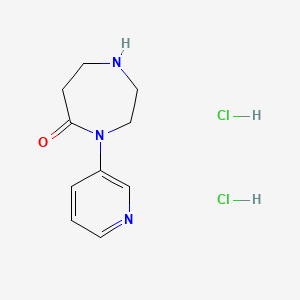![molecular formula C11H24ClN B1485360 [(3,3-ジメチルシクロヘキシル)エチル]メチルアミン塩酸塩 CAS No. 2097965-18-7](/img/structure/B1485360.png)
[(3,3-ジメチルシクロヘキシル)エチル]メチルアミン塩酸塩
概要
説明
2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in drug synthesis, catalysis, and organic chemistry studies.
科学的研究の応用
2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride typically involves the reaction of 3,3-dimethylcyclohexyl ethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
作用機序
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
- 2-(3,3-Dimethylcyclohexyl)ethylamine
- 2-(3,3-Dimethylcyclohexyl)ethylamine
- 2-(3,3-Dimethylcyclohexyl)ethylamine
Uniqueness
What sets 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride apart from similar compounds is its specific reactivity and stability under various conditions. This makes it particularly useful in applications where precise control over chemical reactions is required.
特性
IUPAC Name |
2-(3,3-dimethylcyclohexyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2)7-4-5-10(9-11)6-8-12-3;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWEYYYZCBZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)
![4-[(Pyridin-2-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485285.png)
![4-[(Oxan-4-yl)methyl]azepane hydrochloride](/img/structure/B1485289.png)
![3-[2-(Oxolan-2-yl)ethyl]azetidine hydrochloride](/img/structure/B1485290.png)
![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)
![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)

![4-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485294.png)

![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)

